Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a dihydropyridine core, which is a common structural motif in many pharmacologically active molecules, particularly calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is commonly employed. This involves the condensation of an aldehyde (such as 2,3-dichlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions.
Furan Ring Introduction: The furan ring is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the furan ring is coupled with a halogenated dihydropyridine intermediate.
Esterification: The final step involves esterification to introduce the dipropan-2-yl ester groups, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the dihydropyridine core. Halogenated reagents and strong nucleophiles are typically used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is studied for its potential as a calcium channel blocker. This makes it a candidate for investigating cardiovascular diseases and related conditions.
Medicine
Medically, compounds with similar structures are used in the treatment of hypertension and angina. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the furan ring and the specific dichlorophenyl substitution. These structural features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Biological Activity
Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP) is a synthetic compound belonging to the class of 1,4-dihydropyridines (DHPs). This class of compounds has garnered significant interest due to their diverse biological activities, including cardiovascular effects and potential anti-cancer properties. This article explores the biological activity of DHP, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DHP is characterized by its complex structure, which includes a dihydropyridine core substituted with a furan ring and dichlorophenyl group. The molecular formula is C25H28ClNO5, with a molecular weight of approximately 458.17 g/mol. The compound's structural features contribute to its biological activity by influencing its interaction with various biological targets.
1. Calcium Channel Blocker Activity
DHPs are well-known for their role as calcium channel blockers. Studies have demonstrated that DHP can inhibit voltage-gated calcium channels, leading to vasodilation and reduced blood pressure. This effect is particularly beneficial in treating hypertension and angina pectoris. The mechanism involves the binding of DHP to the L-type calcium channels, preventing calcium influx into vascular smooth muscle cells.
2. Anticancer Properties
Recent investigations have indicated that DHP exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that DHP can induce apoptosis in HCT116 human colon cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The compound's ability to disrupt cellular proliferation and induce cell cycle arrest highlights its potential as an anti-cancer agent.
3. Antimicrobial Activity
DHP has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
4. Neuroprotective Effects
Emerging studies suggest that DHP may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells and enhance neurogenesis in animal models of neurodegenerative diseases . This property positions DHP as a candidate for further research in the context of diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
The biological activities of DHP can be attributed to several mechanisms:
- Calcium Channel Interaction : Binding to L-type calcium channels inhibits calcium entry into cells.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.
- Membrane Disruption : Interference with bacterial cell membranes leading to cell death.
- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses in neuronal cells.
Properties
Molecular Formula |
C25H27Cl2NO5 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27Cl2NO5/c1-12(2)31-24(29)20-14(5)28-15(6)21(25(30)32-13(3)4)22(20)19-11-10-18(33-19)16-8-7-9-17(26)23(16)27/h7-13,22,28H,1-6H3 |
InChI Key |
KDKSSCRKWYXEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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